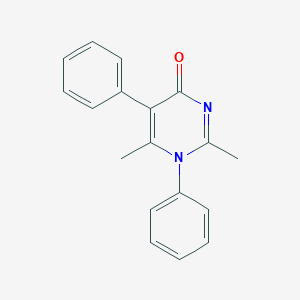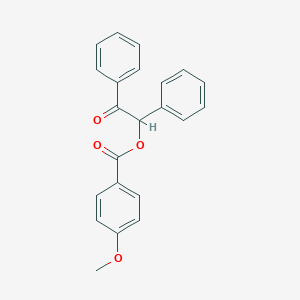
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenoxy)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-benzenesulfonyl)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)ethyl)butanamide
Propiedades
Fórmula molecular |
C17H17Cl4NO2 |
|---|---|
Peso molecular |
409.1g/mol |
Nombre IUPAC |
3-methyl-N-[2,2,2-trichloro-1-(4-chloronaphthalen-1-yl)oxyethyl]butanamide |
InChI |
InChI=1S/C17H17Cl4NO2/c1-10(2)9-15(23)22-16(17(19,20)21)24-14-8-7-13(18)11-5-3-4-6-12(11)14/h3-8,10,16H,9H2,1-2H3,(H,22,23) |
Clave InChI |
CDENYTBHQWYKES-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
SMILES canónico |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-(2-hydroxyphenyl)-1-imidazolidinyl]phenol](/img/structure/B377118.png)
![N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B377120.png)
![2,6-Bis(4-heptylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377123.png)
![5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B377124.png)
![5-(4-Ethylphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B377125.png)
![6-[4-(Decyloxy)phenyl]-2-(4-heptylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377126.png)


![3-(4'-fluoro[1,1'-biphenyl]-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B377131.png)
![3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B377133.png)
![2-(4-Heptylphenyl)-6-(4'-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377137.png)
